There is limited information publicly available regarding the specific research applications of N-(2,2,2-Trichloroethoxysulfonyl)urea. However, a scientific publication describes the development of a class of compounds including N-(2,2,2-Trichloroethoxysulfonyl)urea as potential antagonists for the P2Y12 receptor [].
The P2Y12 receptor is a G protein-coupled receptor found on platelets that plays a crucial role in blood clotting. Antagonists of this receptor have potential therapeutic applications in preventing thrombosis (blood clots) [].
The study compared N-(2,2,2-Trichloroethoxysulfonyl)urea to other sulfonylurea derivatives. The research showed that while N-(2,2,2-Trichloroethoxysulfonyl)urea demonstrated weaker binding affinity to the P2Y12 receptor compared to some other compounds, it exhibited improved aqueous solubility and metabolic stability [].
N-(2,2,2-Trichloroethoxysulfonyl)urea is a synthetic compound characterized by its unique structure, which includes a urea moiety linked to a sulfonyl group with a trichloroethoxy substituent. Its chemical formula is C₅Cl₃N₂O₄S, and it is known for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is often recognized by its CAS number 882739-31-3 and is also referred to as Aminocarbonylsulfamic acid or 3,3,3-trichloroethoxy ester .
Research indicates that N-(2,2,2-Trichloroethoxysulfonyl)urea exhibits significant biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in target organisms. Its mechanism of action often involves interference with cellular processes essential for growth and reproduction in pests .
The synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea can be achieved through various methods:
N-(2,2,2-Trichloroethoxysulfonyl)urea finds applications in several domains:
Interaction studies have revealed that N-(2,2,2-Trichloroethoxysulfonyl)urea can interact with various biological molecules:
Several compounds share structural similarities with N-(2,2,2-Trichloroethoxysulfonyl)urea. Below is a comparison highlighting their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,2,2-Trichloroethoxysulfonamide | Contains a sulfonamide group instead of urea | Exhibits different biological activity profiles |
N,N-Dimethylsulfamide | Contains dimethyl groups on nitrogen | Used primarily as a solvent or reagent |
Sulfanilamide | An aromatic sulfonamide | Known for antibacterial properties |
These compounds differ mainly in their functional groups and biological activities while sharing the commonality of containing sulfonyl or urea functionalities.
Irritant